Product packaging for 3-methoxy-5-methyl-1H-pyrazol-4-amine(Cat. No.:CAS No. 173682-30-9)

3-methoxy-5-methyl-1H-pyrazol-4-amine

Cat. No.: B064032
CAS No.: 173682-30-9
M. Wt: 127.14 g/mol
InChI Key: KRMUFKTVDVQPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5-methyl-1H-pyrazol-4-amine is a chemical compound featuring an aminopyrazole core, a scaffold recognized as a versatile and privileged structure in modern medicinal chemistry and drug discovery . The specific substitution pattern of this reagent, with methoxy and methyl functional groups at key positions, makes it a valuable building block for the synthesis of novel heterocyclic compounds and libraries of potential drug-like molecules. Research Applications and Value: The pyrazole nucleus is a critical structural element in compounds aimed at diverse biological targets . As a multifunctional aminopyrazole, this reagent serves as a key synthetic intermediate for researchers exploring: • Medicinal Chemistry & Drug Discovery: The compound can be utilized to develop novel analogues for screening against various therapeutic targets. Pyrazole and aminopyrazole derivatives are widely investigated for their antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) activities . • Heterocyclic Chemistry: It is a prime precursor for constructing more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, through reactions with various electrophiles . • Structure-Activity Relationship (SAR) Studies: The structure allows for further functionalization, enabling researchers to probe the interaction between chemical structure and biological activity for specific targets . Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at room temperature and kept in a dark place . As with all chemicals of this nature, please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use. Notice: This product is intended for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O B064032 3-methoxy-5-methyl-1H-pyrazol-4-amine CAS No. 173682-30-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173682-30-9

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-methoxy-5-methyl-1H-pyrazol-4-amine

InChI

InChI=1S/C5H9N3O/c1-3-4(6)5(9-2)8-7-3/h6H2,1-2H3,(H,7,8)

InChI Key

KRMUFKTVDVQPTP-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)OC)N

Canonical SMILES

CC1=C(C(=NN1)OC)N

Synonyms

1H-Pyrazol-4-amine,3-methoxy-5-methyl-(9CI)

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy 5 Methyl 1h Pyrazol 4 Amine and Its Derivatives

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the foundational step in the synthesis of 3-methoxy-5-methyl-1H-pyrazol-4-amine. Over the years, numerous methods have been developed, ranging from traditional cyclocondensation reactions to modern multicomponent strategies.

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a binucleophile, most commonly a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species.

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgbeilstein-journals.org This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this method lies in the wide availability of both 1,3-dicarbonyl compounds and hydrazine derivatives, allowing for the synthesis of a diverse range of substituted pyrazoles. researchgate.netresearchgate.net

The general mechanism for the Knorr synthesis is depicted below:

Step 1: Reaction of the more reactive carbonyl group of the 1,3-dicarbonyl compound with hydrazine to form a hydrazone. Step 2: Intramolecular cyclization of the hydrazone. Step 3: Dehydration to form the stable aromatic pyrazole ring.

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can sometimes be an issue, potentially leading to a mixture of regioisomers. researchgate.net However, reaction conditions can often be tuned to favor the desired isomer. For instance, the cyclocondensation of diketones with hydrazine at ambient temperature in N,N-dimethylacetamide in an acidic medium can provide good yields and high regioselectivity.

Besides 1,3-diketones, other 1,3-difunctional systems are also utilized. These include α,β-unsaturated ketones and acetylenic ketones, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles. researchgate.net

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and operational simplicity. mdpi.com In MCRs, three or more starting materials react in a one-pot fashion to form a complex product that incorporates most of the atoms of the reactants. Several MCRs have been developed for the synthesis of pyrazole scaffolds. beilstein-journals.orgmanchesterorganics.com

A common MCR approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. mdpi.com For example, a three-component synthesis of polysubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines, catalyzed by Lewis acids like Yb(PFO)₃. This method demonstrates a high degree of substituent tolerance. mdpi.com Another variation is a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often facilitated by a catalyst, to produce highly functionalized pyranopyrazoles. mdpi.com

These MCR strategies offer significant advantages over traditional multi-step syntheses by reducing the number of purification steps, saving time and resources, and allowing for the rapid generation of molecular diversity.

Strategies for Introduction of the Amino Group at Position 4

The introduction of an amino group at the C4 position of the pyrazole ring is a key step in the synthesis of the target molecule. Several strategies have been developed to achieve this functionalization.

One of the most common methods for synthesizing 4-aminopyrazoles is through the reduction of a 4-nitropyrazole or a 4-nitrosopyrazole. The 4-nitro group can be introduced onto the pyrazole ring through electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). The synthesis of 3(5)-methyl-4-nitropyrazole has been reported, which serves as a precursor for the corresponding 4-aminopyrazole after reduction.

Another approach involves the Thorpe-Ziegler cyclization. This method has been used to synthesize 4-aminopyrazoles from dicyanohydrazones. Additionally, 4-aminopyrazoles can be prepared through the Knorr pyrazole synthesis using specific starting materials that lead to the desired substitution pattern. For instance, the condensation of a 1,3-dicarbonyl derivative that is appropriately functionalized can lead to a 4-aminopyrazole.

Arylhydrazononitriles have also been utilized as valuable precursors for 4-amino-5-substituted-1-aryl-1H-pyrazole-3-carboxylic acid esters, which are important intermediates for various biologically active compounds. manchesterorganics.com

Methodologies for Incorporating Methoxy (B1213986) and Methyl Substituents

The final structural features of the target molecule are the methoxy group at the C3 position and the methyl group at the C5 position.

The introduction of the methyl group at C5 is often achieved by using a starting material that already contains this functionality. In the context of the Knorr synthesis, using acetylacetone (B45752) or its derivatives as the 1,3-dicarbonyl component will result in a pyrazole with methyl groups at the 3 and 5 positions. beilstein-journals.org To achieve a single methyl group at C5, an unsymmetrical 1,3-dicarbonyl precursor is required.

The introduction of a methoxy group at the C3 position can be more challenging. One approach is to start with a pyrazolone (B3327878) (a pyrazole with a carbonyl group at C3 or C5). The pyrazolone can then be converted to a 3-chloropyrazole, which can subsequently undergo nucleophilic substitution with sodium methoxide (B1231860) to yield the 3-methoxypyrazole. Another strategy involves the direct synthesis from precursors already containing a methoxy group. A method for the synthesis of 3-methoxy-4-substituted pyrazole derivatives has been developed, which could be adapted for this purpose. The methylation of a hydroxyl group on the pyrazole ring, which can be formed during the cyclization process, is also a viable option.

Specific Synthetic Routes for this compound

While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related pyrazole derivatives. A key intermediate for this synthesis is 3-methoxy-5-methyl-4-nitro-1H-pyrazole , which is commercially available.

The proposed synthetic pathway would involve the following steps:

Nitration of a 3-methoxy-5-methyl-1H-pyrazole precursor: Alternatively, and more directly, the synthesis can start from the commercially available 3-methoxy-5-methyl-4-nitro-1H-pyrazole.

Reduction of the nitro group: The 4-nitro group of this intermediate can be reduced to the desired 4-amino group.

Proposed Synthetic Route:

Step 1: Synthesis of the 3-methoxy-5-methyl-4-nitro-1H-pyrazole intermediate. This compound can be synthesized through various methods, but its commercial availability simplifies the process. The synthesis of the related 3(5)-methyl-4-nitropyrazole has been described, providing a basis for the synthesis of this key intermediate.

Step 2: Reduction of 3-methoxy-5-methyl-4-nitro-1H-pyrazole to this compound. The reduction of the nitro group is a standard transformation in organic synthesis. Several methods can be employed for this step, with catalytic hydrogenation being a common and clean option.

Reactant Reagent and Conditions Product Yield
3-methoxy-5-methyl-4-nitro-1H-pyrazoleH₂, Pd/C, Ethanol (B145695), room temperatureThis compoundHigh (expected)
3-methoxy-5-methyl-4-nitro-1H-pyrazoleSnCl₂·2H₂O, Ethanol, refluxThis compoundGood to High (expected)
3-methoxy-5-methyl-4-nitro-1H-pyrazoleFe, NH₄Cl, Ethanol/Water, refluxThis compoundGood to High (expected)

This proposed route offers a straightforward and efficient pathway to the target compound, leveraging a commercially available, advanced intermediate. The final purification of this compound would likely be achieved through standard techniques such as recrystallization or column chromatography.

Precursor Synthesis and Functional Group Transformations

The journey to this compound often begins with the synthesis of key precursors, which are then assembled into the final pyrazole ring. A common strategy involves starting with readily available materials and introducing the required functional groups in a stepwise manner.

One plausible route starts with the synthesis of a functionalized 1,3-dicarbonyl equivalent. For instance, ethyl 2-cyano-3-methoxybut-2-enoate could serve as a key precursor. This intermediate can be synthesized from ethyl 3-oxobutanoate (ethyl acetoacetate) and a methylating agent, followed by cyanation. The reaction of this precursor with hydrazine would lead to a pyrazole with the desired methoxy and methyl groups at positions 3 and 5, respectively, and a cyano group at position 4. The final step would be the reduction of the cyano group to the target amine.

Alternatively, functional group transformations on a pre-formed pyrazole ring are a powerful strategy. A synthesis could commence with a more accessible pyrazole, such as ethyl 3-methyl-1H-pyrazole-4-carboxylate. google.com This compound can be manipulated through a series of reactions:

Nitration: Introduction of a nitro group at the 4-position.

Hydrolysis: Conversion of the ester at the 5-position to a carboxylic acid, followed by a reaction that replaces it with a methoxy group.

Reduction: Conversion of the nitro group at the 4-position to the desired amine.

Another approach involves building upon simpler aminopyrazoles. For example, 5-alkyl-3-amino-1H-pyrazoles can be synthesized from carboxylic acids by first converting them to ketonitriles, which are then cyclized with hydrazine. mdpi.com Subsequent functionalization of the pyrazole ring at the desired positions can then be carried out. The synthesis of triazole–pyrazole hybrids has been demonstrated using 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursors, which are generated from aminopyrazoles. nih.gov This highlights the utility of the amino group as a handle for further synthetic modifications.

A one-pot, two-step synthesis of N-substituted pyrazol-5-amines has been reported, starting from a pyrazol-5-amine and an aldehyde, proceeding through a condensation/reduction sequence. mdpi.comresearchgate.net This demonstrates the feasibility of modifying the amine functionality on a pre-existing pyrazole scaffold.

Regioselective Synthesis Strategies for Positionally Isomeric Pyrazoles

A significant challenge in pyrazole synthesis is controlling the regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The reaction can often lead to a mixture of two positional isomers, which can be difficult to separate. thieme-connect.comacs.org To obtain this compound specifically, the cyclocondensation reaction must be directed to yield the correct isomer.

Several factors influence the regiochemical outcome of the cyclocondensation:

Steric and Electronic Effects: The electronic nature and size of the substituents on the 1,3-dicarbonyl precursor play a crucial role. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.

Reaction Conditions: The choice of solvent and catalyst can dramatically influence the isomer ratio. Studies have shown that aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can provide higher regioselectivity compared to commonly used protic solvents like ethanol or acetic acid. thieme-connect.comresearchgate.net

pH Control: The acidity of the reaction medium can dictate which nitrogen atom of the hydrazine initiates the attack and the subsequent cyclization pathway.

For the synthesis of the target molecule, using a precursor like 4-methoxy-2,4-pentanedione with hydrazine would likely lead to a mixture of 3-methoxy-5-methyl- and 5-methoxy-3-methyl-pyrazoles. To circumvent this, a strategy using a precursor with a built-in directing group or one where the two carbonyl groups have highly differentiated reactivity is preferred. An alternative is to use starting materials that lead to a single product unambiguously, such as α,β-unsaturated ketones or nitriles where the positions of the substituents are already defined before cyclization. mdpi.com For instance, reacting (E)-4-methoxy-3-methylbut-2-enenitrile with hydrazine would be a regioselective route to the desired pyrazole core, which could then be functionalized at the 4-position.

The table below summarizes different diketone precursors and the typical regioselectivity observed in their reactions with arylhydrazines under specific conditions. thieme-connect.com

1,3-Diketone Precursor (R1-CO-CH2-CO-R2)R1R2SolventMajor Regioisomer (1-Aryl-3-R1-5-R2-pyrazole) : Minor Regioisomer Ratio
1-(4-Trifluoromethylphenyl)-4,4,4-trifluorobutane-1,3-dione4-CF3-PhCF3DMAc>99.8 : 0.2
1-(4-Trifluoromethylphenyl)-4,4,4-trifluorobutane-1,3-dione4-CF3-PhCF3EtOH98 : 2
1-(4-Methoxyphenyl)-4,4-difluorobutane-1,3-dione4-MeO-PhCF2HDMAc86 : 14
1-Phenyl-4-methylbutane-1,3-dionePhCH3DMAc93 : 7

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers powerful tools to construct and functionalize heterocyclic rings with high efficiency and selectivity. Transition metal catalysis and electrochemistry are at the forefront of these advanced methodologies.

Transition Metal-Catalyzed Functionalization Reactions

Transition metal-catalyzed reactions, particularly cross-coupling and C-H functionalization, have revolutionized the synthesis of complex molecules. rsc.orgrsc.org These methods allow for the direct introduction of various substituents onto the pyrazole ring, often bypassing the need for pre-functionalized starting materials. rsc.orgrsc.org Palladium, rhodium, and copper catalysts are frequently employed for these transformations. rsc.orgnih.gov

Palladium-catalyzed C-H functionalization is a powerful strategy for the direct arylation, alkenylation, or alkylation of the pyrazole core. rsc.orgrsc.org This approach avoids the often lengthy synthesis of pre-functionalized pyrazoles (e.g., halo- or boronic acid-substituted pyrazoles) required for traditional cross-coupling reactions. rsc.org

The key to successful C-H functionalization is controlling the site selectivity. This is typically achieved by using a directing group attached to the pyrazole nitrogen. The directing group coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond (usually at the C5 position) and facilitating its cleavage and subsequent functionalization. nih.govnih.gov While this is highly effective for the C5 position, functionalizing the C4 position, as required for synthesizing derivatives of this compound, is more challenging and often requires substrates where the C5 position is already blocked.

A notable application is the palladium-catalyzed arylation of sp³ C-H bonds directed by a pyrazole moiety, which can be subsequently removed, revealing a functionalized amine. nih.gov This demonstrates the dual role of the pyrazole ring as both a directing group and a core structural component.

Reaction TypeCatalyst SystemKey FeaturesReference
Direct C-H ArylationPd(OAc)2, Directing GroupEnables functionalization at specific C-H bonds, typically C5. rsc.orgrsc.org
sp³ C-H ArylationPd(OAc)2, Ag2OUses the pyrazole ring as a transformable directing group. nih.gov
Oxidative Cross-CouplingPd(OAc)2, Ag2CO3Couples pyrazoles with aromatic substrates. nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. rsc.org For pyrazole synthesis, three-component reactions involving an aldehyde, an amine, and an alkyne (known as A³ coupling) to form propargylamines are particularly relevant. researchgate.netrsc.orgphytojournal.com

Propargylamines are valuable intermediates in heterocyclic synthesis. researchgate.netrsc.org They can be converted into enaminones, which then react with hydrazines to yield pyrazole derivatives. nih.gov This multi-step, one-pot sequence allows for the rapid assembly of complex pyrazoles from simple starting materials. For instance, a one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles can be achieved from aldehydes, ketones, and hydrazines under microwave irradiation. rsc.org Another strategy involves the Rh(III)-catalyzed three-component reaction of aminopyrazoles, aldehydes, and sulfoxonium ylides to construct fused pyrazolo[1,5-a]pyrimidines. nih.gov

The A³ coupling reaction itself is typically catalyzed by metals like gold, copper, or rhodium, which activate the terminal alkyne for nucleophilic attack on an in-situ formed iminium ion (from the aldehyde and amine). nih.govresearchgate.net

Electrochemical Synthesis of heterocyclic Amines

Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional chemical methods. chim.itnih.gov By using electricity to drive reactions, it often avoids the need for harsh reagents, stoichiometric oxidants or reductants, and can proceed under mild conditions. nih.govacs.org

The electrochemical approach is well-suited for the formation of C-N bonds, making it a promising strategy for synthesizing heterocyclic amines. chim.itoup.com This can be achieved through several mechanisms:

Direct Amination: Anodic oxidation of C-H bonds can generate radical cations or other reactive intermediates that are then trapped by an amine nucleophile.

Dehydrogenative Coupling: An electrochemical/photochemical method has been developed for the dehydrogenative Csp³–H/N–H coupling to form pyrrolidines, using iodide as an electrochemical mediator. chim.it

Radical Cyclization: Electrosynthesis can be used to generate radical intermediates that undergo intramolecular cyclization to form N-heterocycles. chim.itnih.gov For example, the annulation of N-aryl enamines mediated by iodides can produce indole (B1671886) derivatives. chim.it

While the direct electrochemical amination of a pre-formed 3-methoxy-5-methyl-1H-pyrazole at the C4 position has not been specifically reported, the existing literature on the electrochemical synthesis of hindered amines and other N-heterocycles suggests its potential feasibility. nih.gov This method could offer a green and efficient route to the target compound or its derivatives, avoiding the multi-step sequences often required in classical synthesis.

Solvent-Free and Green Chemistry Protocols in Pyrazole Synthesis

The principles of green chemistry, which promote the reduction of hazardous substances and waste, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. nih.gov These approaches are not only environmentally benign but also often result in high yields, operational simplicity, and improved atom economy. nih.govjetir.org Key strategies include the use of alternative energy sources, green solvents like water, solvent-free reaction conditions, and recyclable catalysts. nih.govthieme-connect.com

Solvent-free synthesis represents a significant advancement in green chemistry. Reactions can be conducted by grinding the reactants together, sometimes with a catalytic agent, which minimizes waste and can lead to shorter reaction times and simpler workup procedures. jetir.orgresearchgate.net One-pot, multi-component reactions are particularly noteworthy in this context. For instance, pyrano[2,3-c]pyrazoles have been synthesized efficiently under solvent-free conditions using an ionic liquid as a catalyst, offering advantages like high yields and the avoidance of complex purification steps. jetir.org Similarly, the condensation of diketones and hydrazines to form pyrazoles can be achieved without a solvent, using only a catalytic amount of sulfuric acid at room temperature. rsc.org

Microwave irradiation has also emerged as a powerful tool in green pyrazole synthesis. It often accelerates reaction rates, leading to higher yields in shorter times compared to conventional heating. mdpi.com Studies have shown the successful synthesis of 3,5-disubstituted-1H-pyrazoles under solvent-free, microwave-assisted conditions. mdpi.com The combination of microwave heating with eco-friendly solvents like water-ethanol mixtures has also proven effective for the multi-component synthesis of pyrazole derivatives. nih.gov

Water, as a non-toxic and abundant solvent, is an ideal medium for green organic synthesis. thieme-connect.com Facile and green methods have been developed for producing pyrazolone compounds through reactions in aqueous media, sometimes facilitated by a catalyst like imidazole (B134444) or a surfactant such as cetyltrimethylammonium bromide (CTAB). thieme-connect.comacs.org

The following table summarizes various green and solvent-free protocols developed for the synthesis of pyrazole derivatives.

Reaction Type Reactants Catalyst/Conditions Yield Key Advantages Reference(s)
Solvent-Free Condensation Diketone, HydrazineSulfuric acid (catalytic), Room TemperatureHighAvoids organic solvents. rsc.org
Solvent-Free One-Pot Synthesis Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateIonic liquid (NMPyTs), GrindingGoodSimplicity, short reaction time, no purification needed. jetir.org
Solvent-Free Condensation/Reduction 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehydeHeat (120 °C), then NaBH₄ in MethanolGoodOperational ease, no isolation of intermediate required. mdpi.comresearchgate.net
Microwave-Assisted Cycloaddition Tosylhydrazones, α,β-Unsaturated carbonyl compoundsMicrowave irradiation, Solvent-freeHighShort reaction times, high yields. mdpi.com
Aqueous Synthesis Ethyl acetoacetate, HydrazinesImidazole (catalytic), Aqueous mediaNot specifiedEnvironmentally friendly, simple product separation. acs.org
One-Pot Three-Component Reaction Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-DibenzoylhydrazinesTetrabutylammonium bromide (TBAB), Solvent-free, Room Temperature75-86%Environmentally friendly, reusable catalyst, good yields. tandfonline.com

Purification and Isolation Techniques for Pyrazole Amines

The purification and isolation of pyrazole amines are critical steps to ensure the final product meets the required standards of purity for subsequent applications. The choice of method depends on the physical properties of the target compound, the nature of the impurities, and the scale of the synthesis.

Crystallization is a common and effective method for purifying solid pyrazole derivatives. A patented method for purifying pyrazoles involves their dissolution in water or an organic solvent, followed by reaction with an inorganic or organic acid to form the corresponding acid addition salt. These salts often have different solubility profiles from the free base and impurities, allowing for their selective crystallization and separation. google.com The process typically involves:

Dissolving the crude pyrazole in a suitable solvent.

Adding at least an equimolar amount of an acid (e.g., sulfuric acid).

Allowing the acid addition salt to crystallize, often aided by cooling.

Separating the crystallized salt by filtration.

In some procedures, temperature control is key. A method for preparing a pyrazole amine describes dissolving the crude product and then lowering the temperature to induce crystallization and precipitation, followed by filtration and centrifugation. google.com The addition of water to the system can reduce the product's solubility in the solvent (e.g., toluene), enhancing the precipitation and yield. google.com

Chromatography is another powerful purification technique, particularly for separating complex mixtures or when crystallization is ineffective. Column chromatography using silica (B1680970) gel is frequently employed. acs.org The crude product is adsorbed onto the silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the silica gel and solubility in the eluent, allowing for their separation. The selection of the eluent system, such as a hexane-ethyl acetate (B1210297) or hexane-THF gradient, is optimized to achieve the best separation. acs.org

For simpler cases where the product precipitates from the reaction mixture in a relatively pure form, filtration and washing may be sufficient. The solid product is collected by filtration and washed with a suitable solvent in which the product is sparingly soluble, but the impurities are soluble. For example, after a reaction, the resulting solid can be filtered and washed with ethanol to remove residual reactants and by-products. mdpi.comorgsyn.org

The following table outlines common purification techniques for pyrazole amines.

Technique Description Typical Reagents/Solvents Key Application Reference(s)
Acid Salt Crystallization The pyrazole is converted to an acid addition salt, which is then selectively crystallized from solution.Water, organic solvents, inorganic/organic acids (e.g., H₂SO₄).Purification of pyrazoles by removing non-basic impurities. google.com
Cooling Crystallization The crude product is crystallized from a solvent by lowering the temperature, sometimes with the addition of an anti-solvent like water.Toluene, water.Large-scale production where solvent evaporation is avoided. google.com
Column Chromatography The product is separated from impurities based on differential adsorption on a stationary phase as a mobile phase is passed through.Silica gel, basic alumina; Hexane, Ethyl Acetate (EA), Tetrahydrofuran (THF).Separation of complex mixtures and purification of non-crystalline products. acs.orgnih.gov
Filtration and Washing The solid product is isolated from the reaction mixture by filtration and washed with a solvent to remove impurities.Ethanol, water.Isolation of products that precipitate in high purity from the reaction mixture. mdpi.comorgsyn.org

Chemical Reactivity and Transformation Studies of 3 Methoxy 5 Methyl 1h Pyrazol 4 Amine

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.com This structure confers a unique electronic distribution that dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Core

The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most favored site for substitution. chemicalbook.commdpi.comnih.gov This preference is attributed to the electron-donating effects of the two nitrogen atoms, which increase the electron density at this position. chemicalbook.com In the case of 3-methoxy-5-methyl-1H-pyrazol-4-amine, the presence of the activating amino and methoxy (B1213986) groups further enhances the electron density of the ring, although their directing effects can be complex. The amino group at the C4 position, however, already occupies the most reactive site for electrophilic substitution. Therefore, electrophilic attack on the pyrazole ring of this specific compound would likely occur at a different position if the reaction conditions were harsh enough to overcome the initial directing effects, or if the amino group were modified or temporarily masked.

Nucleophilic Attack Susceptibility and Local Reactivity Descriptors

While the C4 position is prone to electrophilic attack, the C3 and C5 positions of the pyrazole ring are more susceptible to nucleophilic attack. chemicalbook.commdpi.comnih.gov This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which creates partial positive charges at these carbons. In this compound, the C5 position is substituted with a methyl group, leaving the C3 position, which bears the methoxy group, as a potential site for nucleophilic substitution.

Theoretical studies using local reactivity descriptors, such as Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack. nih.gov These calculations often confirm that the C3 and C5 positions are the most electrophilic carbons in the pyrazole ring. nih.gov

Reactions Involving the 4-Amino Group

The 4-amino group is a key functional handle for the further elaboration of the this compound scaffold. It readily participates in a variety of chemical transformations.

Acylation and Sulfonamidation Reactions

The amino group at the C4 position can be readily acylated or sulfonated to form the corresponding amides and sulfonamides. These reactions are typically carried out using acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base. For instance, the reaction of a similar pyrazole derivative, 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one, with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in the presence of potassium carbonate resulted in the formation of an O-alkylated product. nih.gov While this example illustrates a related reaction, it highlights the potential for both N- and O-alkylation in pyrazole systems.

Table 1: Examples of Acylation and Sulfonamidation of Pyrazole Derivatives

Starting MaterialReagentProductReference
5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one2-bromo-1-(4-methoxyphenyl)ethan-1-one2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one nih.gov
2,3-pyrrolidine cyclopropane (B1198618) BMIDAAcryloyl chlorideAcrylamide derivative acs.org

Alkylation and Arylation of the Amine Moiety

The nitrogen atom of the 4-amino group can undergo alkylation and arylation reactions. N-alkylation can be achieved using alkyl halides. pharmaguideline.com For instance, a study on the N-alkylation of pyrazole derivatives with halomethanes showed that alkylation preferentially occurs at the N2 position of the pyrazole ring. nih.gov Reductive amination is another effective method for N-alkylation. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine was successfully alkylated with p-methoxybenzaldehyde via a one-pot condensation/reduction sequence to yield 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com

N-arylation can be accomplished through methods like the Buchwald-Hartwig reaction, which is a palladium-catalyzed cross-coupling reaction. acs.org

Table 2: Examples of Alkylation and Arylation of Pyrazole Derivatives

Starting MaterialReagentReaction TypeProductReference
Pyrazole derivativesHalomethanesN-alkylationN2-alkylated pyrazole nih.gov
3-(tert-butyl)-1-methyl-1H-pyrazol-5-aminep-methoxybenzaldehydeReductive amination3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com
Pyrimidinyl spiro piperidineAryl bromideBuchwald-Hartwig N-arylationN-aryl piperidine acs.org

Condensation Reactions for Formation of Fused Heterocycles

The 4-amino group, in conjunction with a neighboring functional group on the pyrazole ring, is a versatile precursor for the synthesis of fused heterocyclic systems. A particularly important class of compounds derived from aminopyrazoles are the pyrazolo[3,4-d]pyrimidines. asianpubs.orgnih.govnih.gov These bicyclic heterocycles are often prepared through the cyclocondensation of an aminopyrazole derivative with a suitable one-carbon or three-carbon synthon.

For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles have been reacted with aryl nitriles in the presence of potassium t-butoxide to afford pyrazolo[3,4-d]pyrimidin-4-amines. asianpubs.org Another approach involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid to yield a pyrazolo[3,4-d]pyrimidin-4-one. nih.gov These fused systems are of significant interest due to their diverse biological activities. asianpubs.orgnih.govnih.gov

Table 3: Examples of Fused Heterocycle Formation from Aminopyrazoles

Aminopyrazole DerivativeReagentProductReference
5-amino-1-phenyl-1H-pyrazole-4-carbonitrilesAryl nitrilesPyrazolo[3,4-d]pyrimidin-4-amines asianpubs.org
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one nih.gov
5-aminopyrazole1,3-dicarbonyl compounds1H-pyrazolo[3,4-b]pyridines url.edu

Reductive Amination Pathways

Reductive amination is a versatile method for the synthesis of more complex amines from simpler ones. youtube.com This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com This method is highly effective for creating secondary and tertiary amines and avoids the issue of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.comorganic-chemistry.org

In the context of this compound, the primary amine at the C4 position is a key site for reductive amination. This reaction allows for the introduction of a wide variety of substituents onto the nitrogen atom, leading to a diverse range of N-substituted pyrazole derivatives.

A common procedure involves a one-pot, two-step synthesis. mdpi.comresearchgate.net First, the pyrazole amine is condensed with an aldehyde or ketone, often under solvent-free conditions or with heating, to form an N-pyrazolyl)imine intermediate. mdpi.comresearchgate.net Subsequently, a reducing agent is added to reduce the imine to the target amine. mdpi.comresearchgate.net

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) masterorganicchemistry.commdpi.com

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

For instance, the reaction of a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with p-methoxybenzaldehyde followed by reduction with sodium borohydride yields 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.comresearchgate.net This demonstrates the feasibility of using reductive amination to functionalize the amino group of pyrazoles.

The general versatility of this reaction is highlighted by its ability to accommodate a wide array of aldehydes and ketones, thereby enabling the synthesis of a large library of derivatives from a single pyrazole starting material. masterorganicchemistry.comacs.org

Table 1: Examples of Reductive Amination Reactions

Starting Amine Carbonyl Compound Reducing Agent Product
Benzylamine Formaldehyde Sodium cyanoborohydride N-methylbenzylamine
Aniline Acetone Sodium triacetoxyborohydride N-isopropylaniline
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine p-Methoxybenzaldehyde Sodium borohydride 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.comresearchgate.net

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) at the C3 position of the pyrazole ring is an important functional handle that can undergo several transformations.

The methoxy group can influence the susceptibility of the pyrazole ring to oxidation. acs.org In some pyrazoline analogues, the presence of a methoxy group has been shown to enhance the electron-withdrawing effect, potentially making the molecule more susceptible to oxidation. acs.org However, the pyrazole ring itself is generally resistant to oxidation, though the side chains can be oxidized. pharmaguideline.com

Specific oxidation of the methoxy group itself is less common but can be achieved under certain conditions, potentially leading to the formation of a formyl group or further to a carboxylic acid, though this would likely require harsh oxidizing agents and may compete with other reactions on the pyrazole ring or its substituents.

Reactivity of the Methyl Substituent

The methyl group at the C5 position of the pyrazole ring is generally less reactive than the other functional groups. However, it can participate in certain reactions, particularly under more forcing conditions.

One potential transformation is oxidation. While the pyrazole ring is relatively stable to oxidation, side-chain alkyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would convert the methyl group into a carboxylic acid group at the C5 position.

Another possibility is halogenation under radical conditions. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the formation of a bromomethyl group, which is a versatile intermediate for further functionalization.

Ring-Opening and Ring-Closure Reactions of Pyrazole Derivatives

The pyrazole ring is generally stable due to its aromatic character. However, under certain conditions, it can undergo ring-opening reactions. For instance, deprotonation at the C3 position in the presence of a strong base can lead to ring cleavage. pharmaguideline.comnih.gov

Conversely, pyrazoles are often synthesized through ring-closure reactions. A common method involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. While this pertains to the synthesis of the pyrazole ring itself, understanding these pathways can provide insight into its stability and potential for reverse, ring-opening reactions.

More complex transformations involving ring-opening and subsequent rearrangement have been observed in reactions of certain pyrazole derivatives, such as the tandem [3+2] cycloaddition/ring-opening rearrangement of benzofuran-derived azadienes with nitrile imines to form functionalized pyrazoles. acs.org

Derivatization Strategies for Synthetic Diversification

The presence of multiple functional groups on this compound offers numerous opportunities for derivatization to create a library of diverse compounds.

N-Acylation of the Amino Group: The primary amine at C4 can be readily acylated using acid chlorides, anhydrides, or carboxylic acids with coupling agents to form the corresponding amides. This is a robust reaction widely used in medicinal chemistry.

N-Sulfonylation of the Amino Group: Similarly, reaction with sulfonyl chlorides will yield sulfonamides.

Diazotization of the Amino Group: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate. This can then be displaced by a variety of nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Electrophilic Aromatic Substitution: The pyrazole ring itself can undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered. The C4 position is often susceptible to electrophilic attack in pyrazoles. pharmaguideline.com However, in this specific molecule, the C4 position is already substituted. The reactivity of the remaining unsubstituted position would depend on the activating/deactivating nature of the substituents.

Cross-Coupling Reactions: If the pyrazole ring is halogenated, for example, at the C4 position (in a related analogue), this halogen can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

These derivatization strategies, combined with the reactions of the individual substituents, provide a powerful toolkit for the synthetic diversification of this compound.

Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 5 Methyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-methoxy-5-methyl-1H-pyrazol-4-amine would be expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment of the proton.

NH and NH₂ Protons: The protons on the nitrogen atoms (the pyrazole (B372694) ring NH and the 4-amino group NH₂) would likely appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but they are typically found in the downfield region of the spectrum.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group would give rise to a sharp singlet, as they are equivalent and not coupled to any other protons. This signal would be expected in the range of δ 3.5-4.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group at the 5-position would also appear as a singlet, likely in the upfield region, around δ 2.0-2.5 ppm.

Pyrazole Ring Proton: The pyrazole ring itself has one proton at the 4-position in the parent pyrazole. However, in this substituted compound, there are no protons directly attached to the pyrazole ring carbons, so no signals from C-H on the ring would be observed.

Coupling analysis, specifically the spin-spin coupling constants (J), would provide information about the connectivity of adjacent protons. In this case, since most of the proton groups are isolated, complex coupling patterns would not be expected.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Pyrazole Ring Carbons (C3, C4, and C5): The chemical shifts of the three carbon atoms in the pyrazole ring would be key identifiers. The C3 carbon, bonded to the methoxy group, would be significantly downfield. The C5 carbon, attached to the methyl group, would also be in the aromatic/heteroaromatic region. The C4 carbon, bearing the amino group, would have its chemical shift influenced by the nitrogen atom.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear in the upfield region, typically around 50-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon would be the most upfield signal in the spectrum, generally below 20 ppm.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. While limited in this specific molecule due to the lack of extensive proton-proton coupling, it could confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be crucial for assigning the signals of the methoxy and methyl groups to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity of the different functional groups. For instance, correlations between the methoxy protons and the C3 carbon, and between the methyl protons and the C5 carbon, would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information about the spatial arrangement of the substituents on the pyrazole ring.

ADEQUATE (Adequate Double Quantum Transfer Experiment): This powerful but less common experiment can establish carbon-carbon connectivity directly, providing an unambiguous map of the carbon skeleton.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

N-H Stretching: The N-H bonds of the amine (NH₂) and the pyrazole ring (NH) would exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region (symmetric and asymmetric stretching).

C-H Stretching: The C-H bonds of the methyl and methoxy groups would show stretching vibrations just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring would appear in the 1500-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bonds of the amino group would be expected around 1600 cm⁻¹.

C-O Stretching: The C-O bond of the methoxy group would show a strong absorption in the fingerprint region, typically around 1050-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable fragments such as a methyl group (loss of 15 Da) or a methoxy group (loss of 31 Da). High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

Spectroscopic and Analytical Data for this compound Remains Elusive in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for the spectroscopic and analytical characterization of the chemical compound This compound is not publicly available. Specifically, information regarding its High-Resolution Mass Spectrometry (HRMS), Electron Ionization Mass Spectrometry (EIMS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Elemental Analysis (CHN) could not be located.

The inquiry for data on this specific pyrazole derivative did not yield any publications detailing its synthesis or characterization, which would typically include the requested spectroscopic and analytical information. While data exists for structurally similar compounds, such as other substituted pyrazoles, a strict focus on This compound as per the user's request prevents the inclusion of data from these other molecules.

Therefore, the generation of a detailed scientific article as outlined in the user's request is not possible at this time due to the absence of the necessary factual data in the public domain. Further research or de novo synthesis and analysis of the compound would be required to produce the specified spectroscopic and elemental data.

Scientific Inquiry into this compound Remains an Open Field

A comprehensive search of available scientific literature and chemical databases has revealed a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the importance of pyrazole derivatives in various fields of chemistry and materials science, this specific molecule does not appear to have been the subject of dedicated computational analysis.

Therefore, it is not possible to provide a detailed article on the computational chemistry and theoretical investigations of this compound as requested. The specific data required to populate the outlined sections—including Density Functional Theory (DFT) calculations for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—is not present in the accessible scientific record.

While numerous studies exist for other substituted pyrazole compounds, the strict requirement to focus solely on this compound prevents the extrapolation of data from related molecules, which would be scientifically unsound and would not adhere to the provided instructions.

This lack of specific research presents an opportunity for the scientific community. A thorough computational study of this compound could provide valuable insights into its electronic structure, reactivity, and potential applications. Such a study would involve:

Geometry Optimization and Molecular Structure Prediction: Determining the most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.

Quantum Chemical Descriptors and Reactivity Indices: Quantifying its chemical reactivity and stability.

Natural Bond Orbital (NBO) Analysis: Investigating the bonding and electronic interactions within the molecule.

Until such research is conducted and published, a detailed and scientifically accurate article on the computational chemistry of this compound cannot be generated.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 5 Methyl 1h Pyrazol 4 Amine

Spectroscopic Property Prediction through Computational Methods

Computational quantum chemistry offers robust methodologies for the prediction of spectroscopic data, which are crucial for the identification and characterization of molecules. For 3-methoxy-5-methyl-1H-pyrazol-4-amine, theoretical calculations can provide valuable insights into its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Detailed theoretical investigations into the vibrational and magnetic resonance properties of this compound are currently not available in the reviewed scientific literature. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the theoretical IR spectra of organic molecules. These calculations can predict the vibrational frequencies corresponding to specific functional groups, aiding in the interpretation of experimental spectra.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is a common and reliable technique for the calculation of NMR chemical shifts. This approach can predict the ¹H and ¹³C NMR spectra, providing valuable information about the electronic environment of the nuclei within the molecule. However, specific studies applying these methods to this compound have not been identified.

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. Such calculations are instrumental in understanding the electronic structure and chromophoric systems of a molecule. At present, specific TD-DFT studies for this compound are not documented in the available literature.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods are often used to predict the NLO properties of novel organic compounds. These calculations typically involve determining the first and second hyperpolarizabilities, which are measures of the NLO response of a molecule. While various pyrazole (B372694) derivatives have been investigated for their NLO properties, a computational study specifically detailing the NLO characteristics of this compound has not been found.

Solvent Effects on Molecular Structure and Spectroscopic Properties

The surrounding medium can significantly influence the structure and properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the geometry, stability, and spectroscopic signatures of a compound. These studies are crucial for understanding the behavior of a molecule in solution. However, there is no available research that specifically models the solvent effects on this compound.

Conformational Analysis and Stability Studies

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity and physical properties. Computational methods can be used to explore the potential energy surface of a molecule, identifying its stable conformers and the energy barriers between them. For this compound, which has rotatable bonds associated with the methoxy (B1213986) and amine groups, a conformational analysis would provide critical insights into its preferred spatial arrangement. To date, no such conformational analysis or stability studies for this specific compound have been reported in the scientific literature.

Synthetic Utility and Applications As Building Blocks in Advanced Organic Synthesis

Role of Pyrazole-4-amine Derivatives in Heterocyclic Synthesis

Pyrazole-4-amine derivatives are highly versatile precursors in the synthesis of a wide array of heterocyclic compounds. nih.govscirp.org The presence of the nucleophilic amino group allows for the annelation of additional rings onto the pyrazole (B372694) core, leading to the formation of fused bicyclic and polycyclic systems. cdnsciencepub.comresearchgate.net This reactivity is fundamental to their role as building blocks in creating compounds with significant chemical and biological diversity. researchgate.netekb.eg The pyrazole ring itself is stable and can be readily functionalized, allowing chemists to tune the steric and electronic properties of the final products. mdpi.com

The strategic positioning of the amino group in pyrazole-4-amine derivatives makes them ideal starting materials for synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[4,3-d]pyrimidines. These fused systems are of significant interest as they are isosteres of purines and can interact with a variety of biological targets. researchgate.netekb.eg

Pyrazolo[3,4-b]pyridines: The synthesis of the pyrazolo[3,4-b]pyridine system often involves the construction of a pyridine ring onto a pre-existing pyrazole core. cdnsciencepub.comcdnsciencepub.comnih.gov Aminopyrazole derivatives can act as dinucleophiles that react with 1,3-dielectrophilic species. nih.gov For instance, the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones is a common method to afford pyrazolo[3,4-b]pyridines. mdpi.com Another established route is the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent transformation to yield the target fused ring system. nih.gov

Pyrazolo[4,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines: These related isomers are also frequently synthesized from aminopyrazole precursors. The general strategy involves reacting a 4- or 5-aminopyrazole, often with a cyano or ester group at an adjacent position, with a one-carbon electrophile such as formic acid or triethyl orthoformate. researchgate.netmdpi.comnih.gov This introduces the final carbon atom required to form the six-membered pyrimidine ring. For example, 5-amino-1H-pyrazole-4-carbonitrile can be reacted with formic acid under reflux to produce pyrazolo[3,4-d]pyrimidin-4-ol. mdpi.com Similarly, various pyrazolo[4,3-d]pyrimidine derivatives have been synthesized by reacting aminopyrazoles with carboxylic acids, followed by cyclization and further functionalization. tandfonline.comnih.gov

Table 1: Synthetic Routes to Fused Pyrazole Systems from Aminopyrazole Precursors

Fused System Precursor Type Reagents/Reaction Type Reference
Pyrazolo[3,4-b]pyridine 5-Aminopyrazole α,β-Unsaturated Ketones (e.g., with ZrCl₄ catalysis) mdpi.com
Pyrazolo[3,4-b]pyridine 3-Aminopyrazole Diethyl 2-(ethoxymethylene)malonate (Gould-Jacobs reaction) nih.gov
Pyrazolo[3,4-d]pyrimidine 5-Amino-1H-pyrazole-4-carbonitrile Formic Acid mdpi.com
Pyrazolo[3,4-d]pyrimidine 5-Amino-1H-pyrazole-4-carbonitrile Triethyl Orthoformate, then Hydrazine (B178648) Hydrate rsc.org

This table provides illustrative examples of synthetic strategies and is not exhaustive.

The utility of pyrazole-4-amine derivatives extends beyond the synthesis of planar fused rings to the construction of more complex, three-dimensional molecular architectures. mdpi.comscirp.org The amino group can be readily acylated, alkylated, or used in condensation reactions to append a wide variety of functional groups and structural motifs. mdpi.comresearchgate.net These functionalized pyrazoles can then participate in further synthetic transformations, including cross-coupling reactions, to build intricate molecular frameworks. mdpi.comacs.org

The pyrazole core provides a rigid and predictable scaffold, while the substituents introduced via the amino group can be designed to interact with specific biological targets or to impart desired physicochemical properties. researchgate.netglobalresearchonline.net This "building block" approach allows for the systematic exploration of chemical space and the development of molecules with tailored functions. scirp.orgmdpi.com The ability to create densely functionalized pyrazoles through a stepwise approach is a key advantage in modern organic synthesis. acs.org

Scaffold for Structural Diversification and Library Synthesis

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.nettandfonline.com Consequently, pyrazole-4-amine derivatives are excellent starting points for the synthesis of compound libraries for high-throughput screening and drug discovery. researchgate.netmdpi.com

Combinatorial chemistry approaches often utilize a central scaffold, like the pyrazole ring, onto which various substituents can be attached. mdpi.com Solid-phase synthesis schemes have been developed to generate large libraries of variably substituted pyrazoles. mdpi.com In a typical solid-phase synthesis, a pyrazole precursor is attached to a resin support and then sequentially reacted with different building blocks. For example, a four-step procedure can introduce diversity at four different positions on the pyrazole ring, leading to a library of potentially thousands of unique compounds. mdpi.com The amino group of a pyrazole-4-amine can serve as a key handle for introducing one of these points of diversity.

Table 2: Example of Diversity Points in Pyrazole Library Synthesis

Position on Pyrazole Ring Building Block Class Example Resulting Functionality Reference
Carboxylic acids with an acetyl function Varied aryl or alkyl groups mdpi.com
Carboxylic acid esters Varied aryl or alkyl groups mdpi.com
Alkylating agents Varied alkyl groups mdpi.com

This table illustrates a general concept for creating diversity around a pyrazole scaffold as described in the literature.

Development of Novel Synthetic Protocols Utilizing the Compound

The reactivity of the pyrazole-4-amine moiety has spurred the development of novel synthetic protocols. Research has focused on creating more efficient, regioselective, and environmentally friendly methods for synthesizing and functionalizing these compounds. For example, metal-free protocols have been developed for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position using N-halosuccinimides (NCS, NBS, NIS), providing straightforward access to 4-halogenated pyrazoles which are themselves valuable intermediates for cross-coupling reactions. beilstein-archives.org

Furthermore, efficient one-pot, multi-step procedures have been reported for the synthesis of N-substituted 5-aminopyrazoles. mdpi.comresearchgate.net These methods, such as a one-pot reductive amination that proceeds through the in situ formation of an N-(5-pyrazolyl)imine, offer advantages like operational simplicity, shorter reaction times, and avoidance of isolating intermediates. mdpi.comresearchgate.net Such advancements in synthetic methodology enhance the accessibility and utility of aminopyrazole building blocks for a wide range of applications in organic synthesis. mdpi.comnih.gov

Q & A

Basic Research Question

  • NMR : Proton and carbon NMR (e.g., δ 2.29 ppm for methyl groups in CDCl₃) confirm substituent positions and purity .
  • X-ray crystallography : Programs like SHELXL refine crystal structures by analyzing high-resolution data. For example, hydrogen bonding patterns (e.g., N–H⋯O interactions) are critical for validating molecular geometry .
  • ORTEP-3 : Graphical representations of thermal ellipsoids help visualize disorder in crystal lattices .

What strategies address low yields in multi-step syntheses of pyrazole-4-amine derivatives?

Advanced Research Question

  • Intermediate purification : Column chromatography (e.g., ethyl acetate/hexane gradients) removes byproducts .
  • Optimized stoichiometry : Excess cyclopropanamine (1.5–2.0 eq.) improves nucleophilic substitution efficiency .
  • Catalyst screening : Transition metals (e.g., Cu(I)) enhance cross-coupling reactions but require inert atmospheres to prevent oxidation .

How do hydrogen bonding networks influence the crystallographic packing of this compound?

Advanced Research Question
Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen bond motifs. For example:

  • R₂²(8) motifs : Common in pyrazole derivatives with NH₂ groups, stabilizing layered structures .
  • C–H⋯π interactions : These contribute to dense packing, observed in analogs like 1-(4-methoxyphenyl)pyrazoles .

What computational methods predict the bioactivity of this compound analogs?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like tubulin (e.g., combretastatin analogs ).
  • QSAR models : Electron-withdrawing substituents (e.g., Cl, CF₃) correlate with antimicrobial activity in pyrazole-thiourea derivatives .

How can conflicting NMR data for pyrazole-4-amine derivatives be reconciled?

Advanced Research Question

  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts NH₂ proton signals due to hydrogen bonding .
  • Dynamic NMR : Low-temperature experiments resolve tautomerism in 1H-pyrazol-5-amines .

What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Basic Research Question

  • MTT assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
  • Tubulin polymerization inhibition : Measured via fluorescence in sea urchin embryo assays .

How do steric effects from substituents impact synthetic accessibility?

Advanced Research Question

  • Ortho-substituents : Bulky groups (e.g., 4-tert-butylphenyl) hinder cyclization, requiring longer reaction times .
  • Methoxy groups : Electron-donating properties stabilize intermediates but may reduce electrophilicity in acylation steps .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Ventilation : Required to avoid inhalation of fine powders .
  • Waste disposal : Hazardous waste must be segregated and treated by certified agencies due to potential environmental toxicity .

How can X-ray powder diffraction (XRPD) distinguish polymorphs of this compound?

Advanced Research Question

  • Peak analysis : Distinct 2θ values (e.g., 10–30° range) identify polymorphic forms.
  • Rietveld refinement : Quantifies phase purity by fitting experimental patterns to structural models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.